1-Bromo-2-(difluoromethoxy)benzene CAS number 175278-33-8
1-Bromo-2-(difluoromethoxy)benzene CAS number 175278-33-8
An In-depth Technical Guide to 1-Bromo-2-(difluoromethoxy)benzene
CAS Number: 175278-33-8
This technical guide provides a comprehensive overview of 1-Bromo-2-(difluoromethoxy)benzene, a key building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
1-Bromo-2-(difluoromethoxy)benzene is a colorless, transparent liquid with a unique combination of a bromine atom and a difluoromethoxy group on a benzene ring. This structure makes it a versatile intermediate for a variety of chemical transformations. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Data for 1-Bromo-2-(difluoromethoxy)benzene
| Property | Value | Reference |
| CAS Number | 175278-33-8 | [1] |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.015 g/mol | |
| Appearance | Colorless Transparent Liquid | |
| Density | ~1.6 ± 0.1 g/cm³ (at 20°C) | |
| Boiling Point | 199.2 ± 30.0 °C (at 760 mmHg) | |
| Flash Point | 88.3 ± 8.8 °C | |
| Vapor Pressure | 0.5 ± 0.4 mmHg (at 25°C) | |
| Purity | ≥97% - ≥98% (supplier dependent) | [1][2] |
Synthesis and Purification
While specific, detailed synthesis procedures for 1-Bromo-2-(difluoromethoxy)benzene are not widely published in peer-reviewed literature, a plausible and common method involves the electrophilic bromination of 2-(difluoromethoxy)benzene. Purification is typically achieved via distillation.
Experimental Protocol: Synthesis via Electrophilic Bromination
Objective: To synthesize 1-Bromo-2-(difluoromethoxy)benzene from 2-(difluoromethoxy)benzene.
Materials:
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2-(difluoromethoxy)benzene
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N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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In a clean, dry round-bottom flask, dissolve 2-(difluoromethoxy)benzene (1.0 eq) in DMF.
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Cool the solution to 0°C using an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.
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Extract the aqueous layer three times with dichloromethane (DCM).
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Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purify the resulting crude oil via vacuum distillation to yield pure 1-Bromo-2-(difluoromethoxy)benzene.
Caption: General workflow for the synthesis and purification of 1-Bromo-2-(difluoromethoxy)benzene.
Chemical Reactivity and Applications
The unique structure of this compound provides two primary points of reactivity: the bromine atom and the difluoromethoxy-substituted aromatic ring.
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Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This allows for the introduction of a wide array of substituents, making it a valuable precursor for complex molecules.
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Influence of the Difluoromethoxy Group: The -OCHF₂ group is a bioisostere of other functional groups and is highly sought after in medicinal chemistry. Its electron-withdrawing nature influences the reactivity of the aromatic ring. More importantly, incorporating this moiety into drug candidates can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3]
Its primary application is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.[2][4]
Caption: Relationship between the structural features of the molecule and its primary applications.
Caption: Use of 1-Bromo-2-(difluoromethoxy)benzene in a Suzuki cross-coupling reaction.
Spectroscopic Data
While a comprehensive, published dataset for this specific molecule is scarce, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[5]
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Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-2-(difluoromethoxy)benzene and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[5]
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Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[5]
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with parameters such as a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.[5]
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¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. Use a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required.[5]
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.[5]
Table 2: Predicted Spectroscopic Data for 1-Bromo-2-(difluoromethoxy)benzene
| Spectrum | Predicted Chemical Shifts (δ) and Characteristics |
| ¹H NMR | ~7.0-7.6 ppm (m, 4H, Ar-H): Aromatic protons will appear as a complex multiplet. ~6.6-7.0 ppm (t, 1H, -OCHF₂): The methine proton will be a triplet due to coupling with the two adjacent fluorine atoms (²JHF). |
| ¹³C NMR | ~150-160 ppm (C-O): Aromatic carbon attached to the difluoromethoxy group. ~110-140 ppm (Ar-C): Other aromatic carbons. ~115 ppm (t, -OCHF₂): The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling to fluorine (¹JCF). ~110-115 ppm (C-Br): Aromatic carbon attached to bromine. |
| ¹⁹F NMR | A single resonance is expected, appearing as a doublet due to coupling with the methine proton (²JFH). |
| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1600, ~1475: Aromatic C=C stretch. ~1250-1150: C-O-C stretch (ether). ~1100-1000: C-F stretch. ~750: C-Br stretch. |
| Mass Spec (EI) | m/z 222/224: Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragments: Loss of Br (m/z 143), loss of OCHF₂ (m/z 157/159). |
Safety and Handling
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Hazard Classification: Combustible liquid. May cause skin, eye, and respiratory irritation.
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
